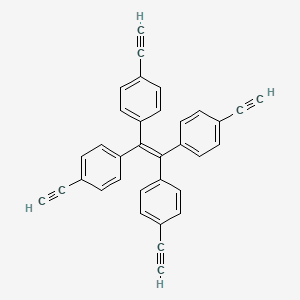

Tetrakis(4-ethynylphenyl)ethene

Vue d'ensemble

Description

Tetrakis(4-ethynylphenyl)ethene is a compound with the molecular formula C34H20 . It has a molecular weight of 428.5 g/mol . The compound is also known by other names such as 1,1,2,2-Tetrakis(4-ethynylphenyl)ethene and 1-ethynyl-4-[1,2,2-tris(4-ethynylphenyl)ethenyl]benzene .

Synthesis Analysis

The synthesis of Tetrakis(4-ethynylphenyl)ethene has been reported in several studies . For instance, a tetraphenylethene-containing A4-type tetrayne, named 1,1,2,2-tetrakis(4-ethynylphenyl)ethene, was synthesized and its TaCl5-Ph4Sn catalyzed homopolycyclotrimerization afforded hyperbranched poly(tetraphenylethene) with high molecular weight (Mw = 280,000) in high yield (97%) .

Molecular Structure Analysis

The molecular structure of Tetrakis(4-ethynylphenyl)ethene can be represented by the canonical SMILES string: C#CC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)C#C)C3=CC=C(C=C3)C#C)C4=CC=C(C=C4)C#C . The compound has a complexity of 751 and contains 34 heavy atoms .

Chemical Reactions Analysis

Tetrakis(4-ethynylphenyl)ethene has been used in photocatalytic reactions . In one study, Cu I-bridged tetrakis(4-ethynylphenyl)ethene aggregates (T4EPE-Cu) with photo-regulated 1O2 and O2.− generation were demonstrated for selective photocatalytic aerobic oxidation .

Physical And Chemical Properties Analysis

Tetrakis(4-ethynylphenyl)ethene has a molecular weight of 428.5 g/mol and a XLogP3-AA value of 8.9 . It has no hydrogen bond donors or acceptors, and it has 8 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 428.156500638 g/mol .

Applications De Recherche Scientifique

Crystal Structure Formation

- Diamondoid Lattices : Tetrakis(4-ethynylphenyl)methane, a closely related compound, forms interwoven diamondoid lattices through weak hydrogen bonds between acetylenic groups, displaying a unique crystal structure (Galoppini & Gilardi, 1999).

Mechanofluorochromism

- Mechanofluorochromism in Luminescent Materials : Tetrakis(trialkylsilylethynylphenyl)ethenes exhibit mechanofluorochromism, changing color under mechanical stress, a property useful in solid-state lighting and sensors (Ramachandran & Dhamodharan, 2017).

Luminescent Materials

- Solid-State Photoluminescence : A series of tetra(polycyclic aryl)ethenes, including variations of Tetrakis(4-ethynylphenyl)ethene, have been synthesized for use in aggregation-induced emission, which shows high fluorescence quantum yields in solid-state applications (Zhang et al., 2015).

- Metal-Organic Frameworks : The use of Tetrakis(4-ethynylphenyl)ethene-based ligands in metal-organic frameworks allows for the construction of luminescent materials capable of gas adsorption and sensing volatile organic compounds (Liu et al., 2015).

Electrochemistry

- Electrochemical Properties : Studies on tetrasubstituted tetraphenylethenes, including Tetrakis(4-ethynylphenyl)ethene derivatives, have revealed interesting electrochemical properties, with potential applications in electronic devices (Schreivogel et al., 2006).

Porous Organic Polymers

- Tunable Porosity : Hyper cross-linked polymers based on Tetrakis(4-ethynylphenyl)ethene have shown tunable porosity, which is key in applications like gas storage and separation (Monnereau et al., 2016).

Nanotechnology

- Nanoamphiphiles and Dendrimers : Novel approaches in the desymmetrization of polyphenylene dendrimers using Tetrakis(4-ethynylphenyl)methane derivatives have enabled the creation of nanoamphiphiles with potential applications in nanosciences (Mihov et al., 2004).

Electrochromic Materials

- Electrochromic Polymer Development : The synthesis of electrochromic polymers based on Tetrakis(4-ethynylphenyl)ethene cored tetra(carbazole) complexes, showing potential for use in electrochromic devices (Carbas et al., 2016).

Inclusion Compounds

- Charge-Transfer Complex Formation : Tetrakis(phenylethynyl)ethene forms charge-transfer complexes, exhibiting unique frameworks that can recognize and encapsulate molecules like benzene (TaniguchiHiroshi et al., 1994).

Mécanisme D'action

Target of Action

It’s known that this compound is used in the synthesis of organic electronic devices and organic thin-film solar cells . Therefore, its targets could be the components of these devices where it contributes to their functionality.

Mode of Action

1,1,2,2-Tetrakis(4-ethynylphenyl)ethene is a highly conjugated compound with strong ultraviolet absorption ability . This suggests that it interacts with its targets by participating in electron transfer processes, which is crucial in the functioning of electronic devices and solar cells.

Pharmacokinetics

It’s known that the compound is stable at room temperature and soluble in some organic solvents such as dichloromethane and benzene . These properties could influence its bioavailability in hypothetical biological applications.

Result of Action

Its use in the production of organic electronic devices and solar cells suggests that it contributes to the efficiency and functionality of these systems.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,1,2,2-Tetrakis(4-ethynylphenyl)ethene. It’s known that the compound is stable at room temperature . Therefore, temperature could be a significant environmental factor affecting its stability. Additionally, since it’s soluble in some organic solvents , the presence of these solvents in the environment could influence its action and efficacy.

Orientations Futures

Tetrakis(4-ethynylphenyl)ethene has shown promise in the field of photocatalysis . Its ability to generate different ratios of 1O2 and O2.− products from 1.3 to 10.7 at the same site by light regulation opens up possibilities for selective photocatalytic aerobic oxidation . Furthermore, T4EPE-Cu exhibited ultrahigh photocatalytic performance for Glaser coupling and benzylamine oxidation, with a conversion and selectivity of over 99% . These findings suggest potential future directions for the use of Tetrakis(4-ethynylphenyl)ethene in photocatalysis and other related applications.

Propriétés

IUPAC Name |

1-ethynyl-4-[1,2,2-tris(4-ethynylphenyl)ethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H20/c1-5-25-9-17-29(18-10-25)33(30-19-11-26(6-2)12-20-30)34(31-21-13-27(7-3)14-22-31)32-23-15-28(8-4)16-24-32/h1-4,9-24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPAXHPNUGIPWEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)C#C)C3=CC=C(C=C3)C#C)C4=CC=C(C=C4)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

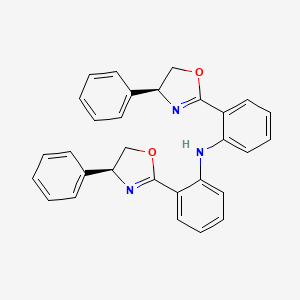

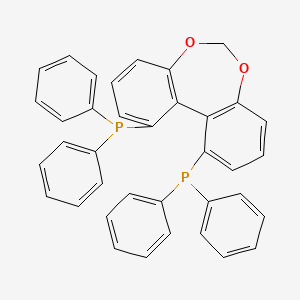

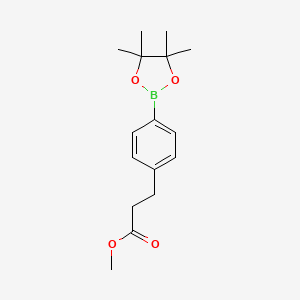

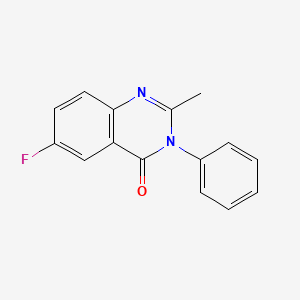

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[Butyl(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B3178221.png)

![(S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B3178246.png)

![1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B3178317.png)